甲基辣椒素
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描述
Methylcapsaicin is a synthetic derivative of capsaicin, the active component found in chili peppers. Capsaicin is known for its pungent and spicy characteristics, which are responsible for the burning sensation experienced when consuming chili peppers. Methylcapsaicin retains the core structure of capsaicin but includes a methyl group, which can alter its chemical properties and biological activity.
科学研究应用
Methylcapsaicin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of capsaicinoids.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential analgesic and anti-inflammatory properties.
Industry: Utilized in the development of self-defense sprays and other products requiring a pungent agent.
未来方向
Research interest in capsaicinoids, including Methylcapsaicin, has increased recently due to its potential for commercial use, including food products, dietary supplements, pharmaceutical, and self-defence products . Future research directions include the development of efficient qualitative and quantitative methods of capsaicinoids, the exploration of its anti-cancer properties, and the development of new formulations and drug delivery mechanisms .
准备方法
Synthetic Routes and Reaction Conditions: Methylcapsaicin can be synthesized through various chemical routes. One common method involves the methylation of capsaicin using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of methylcapsaicin may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound. The use of automated reactors and precise control of reaction conditions ensures high yield and purity.
化学反应分析
Types of Reactions: Methylcapsaicin undergoes various chemical reactions, including:
Oxidation: Methylcapsaicin can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert methylcapsaicin to its corresponding reduced forms, such as dihydromethylcapsaicin.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydromethylcapsaicin and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
Methylcapsaicin exerts its effects primarily through the activation of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is involved in the sensation of pain and heat. Upon binding to TRPV1, methylcapsaicin induces a conformational change that leads to the influx of calcium ions into the cell, resulting in the activation of pain pathways and the sensation of burning.
相似化合物的比较
Capsaicin: The parent compound, known for its strong pungency and wide range of biological effects.
Dihydrocapsaicin: A reduced form of capsaicin with similar but slightly different properties.
Nordihydrocapsaicin: Another derivative with variations in its chemical structure and activity.
Uniqueness: Methylcapsaicin is unique due to the presence of the methyl group, which can influence its solubility, reactivity, and interaction with biological targets. This modification can lead to differences in potency, duration of action, and overall biological effects compared to other capsaicinoids.
属性
CAS 编号 |
17514-11-3 |
---|---|
分子式 |
C19H29NO3 |
分子量 |
319.4 g/mol |
IUPAC 名称 |
(E)-N-[(3,4-dimethoxyphenyl)methyl]-8-methylnon-6-enamide |
InChI |
InChI=1S/C19H29NO3/c1-15(2)9-7-5-6-8-10-19(21)20-14-16-11-12-17(22-3)18(13-16)23-4/h7,9,11-13,15H,5-6,8,10,14H2,1-4H3,(H,20,21)/b9-7+ |
InChI 键 |
QEVDLZKNQYHJAJ-VQHVLOKHSA-N |
手性 SMILES |
CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)OC)OC |
SMILES |
CC(C)C=CCCCC(C)C(=O)NCC1=CC(=C(C=C1)O)OC |
规范 SMILES |
CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)OC)OC |
同义词 |
methylcapsaicin |
产品来源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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